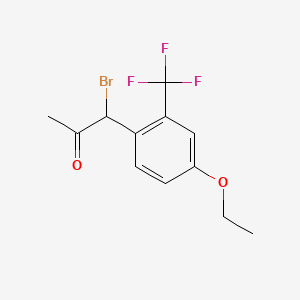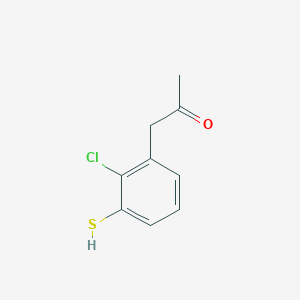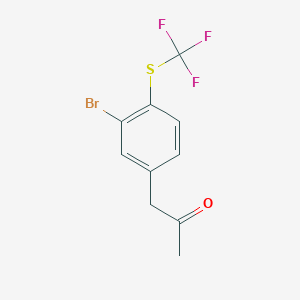
(3',4'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of chloro and fluoro substituents, along with an acetonitrile group, makes this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves multi-step organic reactions. One common method is the halogenation of biphenyl compounds followed by the introduction of the acetonitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and nitrile formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, biphenyl derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While specific medical applications of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may not be well-documented, similar compounds are often investigated for their pharmacological effects.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The acetonitrile group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
- (3’,4’-Dichloro-biphenyl-3-yl)-acetonitrile
- (4-Fluoro-biphenyl-3-yl)-acetonitrile
- (3’,4’-Dichloro-4-methyl-biphenyl-3-yl)-acetonitrile
Uniqueness: The presence of both chloro and fluoro substituents in (3’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique compared to other biphenyl derivatives
Propiedades
Fórmula molecular |
C14H8Cl2FN |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-[5-(3,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-3-1-10(8-13(12)16)9-2-4-14(17)11(7-9)5-6-18/h1-4,7-8H,5H2 |
Clave InChI |
QVAPUYCZNHLTAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


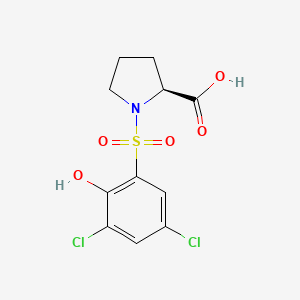

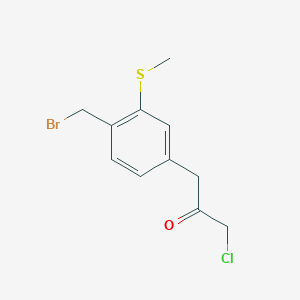
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)

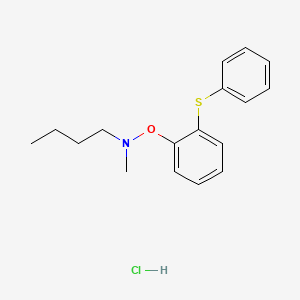
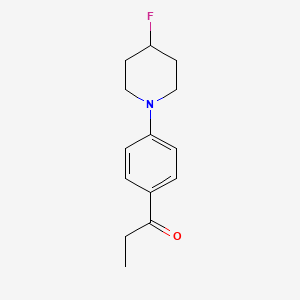
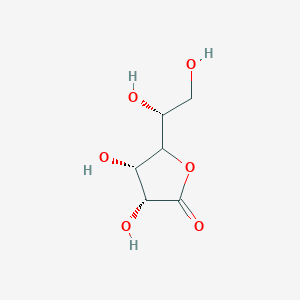
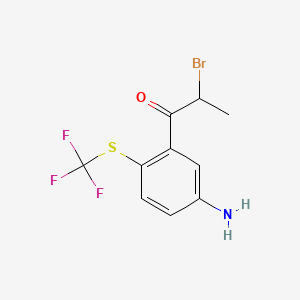
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
